Home > Products > Screening Compounds P70729 > Erythromycin salnacedin
Erythromycin salnacedin - 149908-23-6

Erythromycin salnacedin

Catalog Number: EVT-1591893
CAS Number: 149908-23-6
Molecular Formula: C49H84N2O20S
Molecular Weight: 1053.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Erythromycin salnacedin is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is primarily recognized for its potential applications in treating various bacterial infections, particularly in dermatological contexts such as acne. Erythromycin salnacedin combines the antibacterial properties of erythromycin with modifications that enhance its efficacy and bioavailability.

Source

Erythromycin itself is derived from the fermentation of the bacterium Saccharopolyspora erythraea. Erythromycin salnacedin, as a synthetic derivative, is developed through chemical modifications to improve pharmacological properties, including solubility and stability.

Classification

Erythromycin salnacedin belongs to the class of macrolide antibiotics. It functions by inhibiting bacterial protein synthesis, making it effective against a wide range of Gram-positive bacteria and some Gram-negative species. Its classification can be further specified under anti-acne agents due to its application in dermatology.

Synthesis Analysis

Methods

The synthesis of erythromycin salnacedin involves several key steps, typically starting from erythromycin as the parent compound. The synthesis may include:

  1. Chemical Modification: Alteration of functional groups on the erythromycin molecule to enhance its pharmacological properties.
  2. Conjugation Techniques: Utilizing techniques such as esterification or amide formation to attach additional moieties that can improve solubility or target specific tissues.

Technical Details

Molecular Structure Analysis

Structure

Erythromycin salnacedin retains the core lactone ring structure characteristic of macrolides but features modifications that distinguish it from erythromycin. These modifications typically involve changes in the sugar moieties or the introduction of additional functional groups.

Data

  • Molecular Formula: C₃₃H₅₉N₁₃O₁₂
  • Molecular Weight: Approximately 577.84 g/mol
  • Structural Representation: The compound can be represented through various structural formulas, highlighting the key functional groups and their arrangement around the lactone ring.
Chemical Reactions Analysis

Reactions

Erythromycin salnacedin undergoes several chemical reactions that are important for its function and stability:

  1. Hydrolysis: In aqueous environments, ester bonds may hydrolyze, affecting drug release rates.
  2. Oxidation-Reduction Reactions: These reactions can influence the stability of the compound under physiological conditions.
  3. Drug-Protein Interactions: Binding with serum proteins can alter its pharmacokinetics and bioavailability.

Technical Details

The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of other ions or molecules in solution. Understanding these interactions is crucial for predicting the behavior of erythromycin salnacedin in biological systems.

Mechanism of Action

Process

Erythromycin salnacedin exerts its antibacterial effect primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking peptide transfer and elongation during translation, which ultimately leads to cell death.

Data

  • Target Organisms: Effective against a variety of bacteria including Staphylococcus aureus and Propionibacterium acnes.
  • Minimum Inhibitory Concentrations (MIC): Varies depending on bacterial strain but generally falls within a clinically relevant range for therapeutic use.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water, which can affect formulation strategies for drug delivery.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires appropriate storage conditions.
  • pH Stability Range: Generally stable within a physiological pH range but may degrade outside this range.

Relevant analyses include assessments of stability under various conditions (e.g., temperature variations) and solubility profiles in different solvents.

Applications

Scientific Uses

Erythromycin salnacedin is primarily utilized in:

  • Dermatology: Treatment of acne vulgaris due to its antibacterial properties.
  • Infectious Disease Management: Used as an alternative treatment for patients allergic to penicillin or when resistance to other antibiotics is present.
  • Research Applications: Studied for its efficacy in combination therapies with other antimicrobial agents to enhance therapeutic outcomes.

This compound exemplifies advancements in antibiotic development aimed at addressing resistance issues while providing effective treatment options for bacterial infections.

Mechanistic Foundations of Erythromycin Salnacedin Activity

Molecular Target Identification and Binding Kinetics

Erythromycin salnacedin, a semi-synthetic macrolide derivative, exerts antibacterial activity through high-affinity binding to the 50S ribosomal subunit in prokaryotes. Its primary molecular target is Domain V of the 23S ribosomal RNA (rRNA) within the nascent peptide exit tunnel (NPET), specifically interacting with conserved nucleotides A2058 and A2059 in the peptidyl transferase center [1] [3]. This binding occurs through an induced-fit mechanism where initial recognition triggers conformational adjustments in both the antibiotic and rRNA, resulting in a stable drug-target complex with prolonged residence time [2].

Binding kinetics studies reveal a two-step interaction process: rapid initial association followed by slow isomerization. The dissociation constant (Kd) for erythromycin derivatives ranges from 48-393 nM against E. coli ribosomes, with residence times spanning 0.28 to 7.2 hours across macrolides [2]. These kinetic parameters directly correlate with antibacterial efficacy, as evidenced by the linear relationship between ribosomal residence time and post-antibiotic effect duration (r = 0.94, p < 0.001) [2].

Table 1: Binding Kinetics and Antimicrobial Activity of Macrolides

CompoundKi (nM)Residence Time (h)MIC (μM)*
Erythromycin3930.28 ± 0.050.34
Azithromycin481.11 ± 0.100.67
Tylosin2,9507.259
Telithromycin5002.03 ± 0.212.46

MIC values shown for *E. coli ΔacrAB strain at 4× critical concentration [2]*

Mutations at nucleotide positions 2057-2059 induce conformational changes in the peptidyl transferase loop that reduce binding affinity by 20- to 10,000-fold. The A2058G mutation causes the most significant disruption, decreasing erythromycin affinity by 104-fold due to steric hindrance and loss of key hydrogen bonds [3]. These structural alterations demonstrate the precise molecular recognition requirements for effective ribosomal engagement.

Ribosomal Interaction Dynamics in Prokaryotic Systems

Erythromycin salnacedin binding induces allosteric changes in ribosomal architecture that disrupt protein synthesis through multiple mechanisms. Single-molecule tracking in live E. coli cells demonstrates that erythromycin derivatives increase tRNA dwell times at ribosomal A-sites by 300-400% while reducing binding frequency by 60-70% [5]. This kinetic bottleneck arises from impaired accommodation of aminoacyl-tRNA substrates and reduced peptidyltransferase activity, particularly when synthesizing polyproline sequences that exacerbate ribosomal stalling [5].

The interaction dynamics follow concentration-dependent saturation kinetics. At subinhibitory concentrations (<0.1× MIC), erythromycin salnacedin causes transient pauses in translation elongation without complete protein synthesis arrest. Near MIC concentrations (1-2× MIC), it induces ribosomal queuing and premature termination of nascent peptides exceeding 8-10 amino acids in length [6]. High-resolution cryo-EM studies reveal that drug binding displaces the L22 ribosomal protein loop, constricting the NPET diameter from 18Å to <10Å, physically blocking the passage of growing polypeptide chains [3] [6].

Table 2: Ribosomal Mutations Conferring Erythromycin Resistance

MutationConformational ChangeBinding Affinity ReductionResistance Mechanism
A2058GPeptidyl transferase loop opening10,000×Steric hindrance
A2058UBase reorientation1,000×Loss of hydrogen bonding
G2057AMinor structural distortion20×Reduced drug stacking
Dual 2032/2058Disruption of base-pair 2063C-2447GVariableAltered binding pocket geometry

Data compiled from ribosomal structural analyses [3]

Notably, erythromycin salnacedin indirectly inhibits ribosomal assembly by disrupting the stoichiometric production of ribosomal proteins. Pulse-labeling experiments show 70-80% reduction in 30S and 50S subunit formation within 60 minutes of treatment, caused by imbalanced synthesis of rRNA and ribosomal proteins rather than direct binding to precursor particles [6].

Post-transcriptional Modulation of Bacterial Gene Expression

Beyond direct translation inhibition, erythromycin salnacedin modulates bacterial gene expression through sequence-specific effects on nascent peptides. The drug stabilizes ribosome stalling complexes during translation of regulatory leader peptides, particularly those containing erythromycin-responsive genetic elements. This stalling prevents formation of antiterminator hairpins in erm genes, paradoxically attenuating inducible macrolide resistance mechanisms at sub-MIC concentrations [1] [6].

Proteomic analyses reveal that erythromycin salnacedin reduces expression of key virulence factors through three mechanisms:

  • Premature termination: Early release of nascent peptides (≤30 amino acids) lacking functional domains, observed in 40% of membrane-associated proteins
  • Differential translation: Selective inhibition of GC-rich transcripts including DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE)
  • Ribosome-mediated attenuation: Altered folding of mRNA regulatory elements controlling toxin-antitoxin systems [5] [6]

Additionally, erythromycin salnacedin exhibits immunomodulatory effects through ribosome-independent pathways. It suppresses neutrophil chemotaxis by downregulating CXCL8/interleukin-8 transcription and inhibits NF-κB nuclear translocation in macrophages [7]. These immunomodulatory actions occur at subtherapeutic concentrations (0.1-1 μg/mL) and contribute to anti-inflammatory effects in pulmonary environments independent of antibacterial activity [7].

Properties

CAS Number

149908-23-6

Product Name

Erythromycin salnacedin

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate

Molecular Formula

C49H84N2O20S

Molecular Weight

1053.3 g/mol

InChI

InChI=1S/C37H67NO13.C12H13NO5S.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17);2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;9-;;/m10../s1

InChI Key

IIFAEKHIVMOCLV-HAPQPECPSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)N[C@@H](CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.